1-Adamantyl methacrylate molecular weight and formula
1-Adamantyl methacrylate molecular weight and formula
An In-Depth Technical Guide to 1-Adamantyl Methacrylate: Synthesis, Polymerization, and Advanced Applications
Introduction
1-Adamantyl methacrylate (AdMA) is a functional monomer distinguished by its unique molecular architecture. It incorporates a bulky, rigid, and hydrophobic adamantane cage structure attached to a polymerizable methacrylate group. This combination of a cage-like aliphatic moiety and a reactive vinyl group imparts a remarkable set of properties to its corresponding polymers, including high thermal stability, enhanced mechanical strength, and significant chemical resistance. These characteristics have positioned AdMA as a critical building block in the development of high-performance materials tailored for demanding applications in microelectronics, drug delivery, and specialty polymers. This guide provides a comprehensive overview of AdMA, from its fundamental properties and synthesis to its polymerization behavior and key industrial applications, intended for researchers and scientists in chemistry and materials science.
Core Properties and Molecular Formula
The defining feature of 1-Adamantyl methacrylate is the tricyclic adamantyl group, which is directly responsible for the unique performance characteristics of its polymers.
Molecular Formula: C14H20O2[][2][]
Molecular Weight: 220.31 g/mol [2][4][5]
The structure consists of a methacrylate unit ester-linked to the 1-position of the adamantane cage. This bulky side group sterically hinders the polymer backbone, leading to increased rigidity and a higher glass transition temperature.
| Property | Value | References |
| IUPAC Name | 1-adamantyl 2-methylprop-2-enoate | [] |
| CAS Number | 16887-36-8 | [] |
| Appearance | White powder or colorless liquid | [6][7] |
| Density | ~1.05 - 1.07 g/cm³ | [][7] |
| Boiling Point | 289.3 ± 9.0 °C | [][7] |
| Flash Point | 117 °C | [] |
| Solubility | Soluble in THF, chloroform, toluene | [8][9] |
| Insolubility | Precipitates from hexanes, methanol | [8][9] |
Synthesis of 1-Adamantyl Methacrylate
The most common and direct method for synthesizing AdMA is through the esterification of 1-adamantanol with a methacrylic acid derivative. The choice of reactants and catalysts is critical for achieving high yield and purity.
Causality in Synthesis: Why Esterification?
Esterification is the preferred route due to the commercial availability of the starting materials, 1-adamantanol and methacrylic acid (or its more reactive acyl chloride). The reaction directly forms the desired ester linkage. Using an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, protonates the carbonyl oxygen of methacrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 1-adamantanol. The use of a Dean-Stark trap is a crucial experimental choice as it allows for the continuous removal of water, the reaction byproduct. According to Le Chatelier's principle, removing a product drives the equilibrium towards the formation of more products, thus maximizing the yield of the desired ester.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol describes a common laboratory-scale synthesis of 1-Adamantyl methacrylate from 1-adamantanol and methacrylic acid.[4][10]
Materials:
-
1-Adamantanol (1 equivalent)
-
Methacrylic acid (4 equivalents)
-
p-Toluenesulfonic acid or concentrated Sulfuric Acid (catalyst)
-
Toluene or Methylcyclohexane (solvent for azeotropic distillation)
-
Hydroquinone (polymerization inhibitor)
-
10% aq. Sodium bicarbonate solution
-
Saturated Sodium chloride solution (brine)
-
Anhydrous Magnesium sulfate
Procedure:
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Charging Reactants: To the flask, add 1-adamantanol, toluene (or methylcyclohexane), methacrylic acid, and a small amount of hydroquinone to prevent premature polymerization.
-
Catalysis: Add the acid catalyst (e.g., p-toluenesulfonic acid) to the mixture.
-
Azeotropic Distillation: Heat the mixture to reflux with vigorous stirring. The toluene/water azeotrope will distill off and collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion. Monitor the reaction progress by observing the amount of water collected.
-
Workup: Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Washing: Transfer the organic phase to a separatory funnel. Wash sequentially with water, 10% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted methacrylic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure 1-Adamantyl methacrylate as a colorless liquid or white solid.[10]
Caption: Workflow for the synthesis of 1-Adamantyl methacrylate.
Polymerization of 1-Adamantyl Methacrylate
Poly(1-adamantyl methacrylate) (PAdMA) can be synthesized via several polymerization techniques. The bulky adamantyl group significantly influences the polymerization kinetics and the properties of the resulting polymer.
-
Free-Radical Polymerization: A straightforward method, but it offers limited control over the polymer's molecular weight and dispersity.[5]
-
Anionic Polymerization: Enables the synthesis of well-defined polymers with narrow molecular weight distributions, demonstrating the living character of the polymerization.[8][11]
-
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) provide excellent control over the polymer architecture, allowing for the synthesis of block copolymers and other complex structures with predictable molecular weights.[12]
Causality in Polymerization: The Role of the Adamantyl Group
The large adamantyl side group introduces significant steric hindrance. This bulkiness affects the propagation rate during polymerization and influences the tacticity (stereochemical arrangement) of the polymer chain. The resulting PAdMA chain is very rigid, which is why the polymer exhibits an exceptionally high glass transition temperature (Tg). This rigidity impedes the mobility of the polymer chains, requiring more thermal energy for them to transition from a glassy to a rubbery state.
Experimental Protocol: Atom Transfer Radical Polymerization (ATRP) of AdMA
This protocol provides a method for synthesizing well-defined PAdMA with controlled molecular weight and low polydispersity.[12]
Materials:
-
1-Adamantyl methacrylate (AdMA) (monomer)
-
Methyl α-bromoisobutyrate (MBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA) (ligand)
-
Toluene (solvent)
Procedure:
-
Monomer Purification: Pass AdMA through a column of basic alumina to remove any inhibitor.
-
Reaction Setup: Add AdMA, MBiB, HMTETA, and toluene to a Schlenk flask equipped with a magnetic stirrer.
-
Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Catalyst Addition: Under a positive pressure of inert gas (e.g., argon or nitrogen), add the CuBr catalyst to the frozen mixture.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and begin stirring. The reaction mixture will become more viscous as the polymerization proceeds.
-
Termination: After the desired time or monomer conversion is reached, terminate the polymerization by opening the flask to air and diluting with a suitable solvent like tetrahydrofuran (THF).
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum until a constant weight is achieved.
Caption: General workflow for ATRP of 1-Adamantyl methacrylate.
Properties and Applications of Poly(1-Adamantyl Methacrylate)
The incorporation of the adamantane moiety gives PAdMA a superior property profile compared to conventional acrylic polymers.[5]
| Property | Description | Value/Observation | References |
| Glass Transition Temp. (Tg) | The bulky side group restricts chain motion, leading to a very high Tg. | >180 °C, can exceed 220 °C | [5][9][11] |
| Thermal Stability | High decomposition temperature, maintaining integrity at elevated temperatures. | Decomposes >320 °C | [11] |
| Etch Resistance | High carbon-to-hydrogen ratio provides excellent resistance to plasma etching. | Superior to conventional acrylics | [5] |
| Hydrophobicity | The aliphatic cage structure makes the polymer highly hydrophobic. | Enhances water and chemical resistance | [2][13] |
| Optical Transparency | Highly transparent in the deep-UV region, especially around 193 nm. | Essential for photolithography | [5] |
Key Applications
The unique combination of properties makes AdMA and its polymers invaluable in several advanced technology sectors.
-
Microelectronics and 193 nm Photoresists: This is one of the most significant applications. PAdMA-based copolymers are central to the formulation of photoresists for 193 nm deep-UV lithography.[5] Its high transparency at this wavelength is critical for precise patterning, while its exceptional etch resistance ensures the pattern is faithfully transferred to the semiconductor substrate.[5] The bulky adamantyl group also helps control the dissolution rate of the polymer in developer solutions, preventing pattern collapse.[5][13]
-
Drug Delivery Systems: The adamantane moiety is lipophilic and can interact with biological membranes and cyclodextrins.[14] This property is exploited in drug delivery, where adamantane can serve as a physical anchor for attaching drugs to carrier molecules like liposomes or as a component in polymers designed for controlled drug release.[][14][15] Its biocompatibility is also a key advantage in this field.[]
-
High-Performance Polymers and Coatings: AdMA is used as a comonomer to enhance the properties of other polymers.[16] Incorporating AdMA can significantly increase the thermal stability, rigidity, and chemical resistance of materials used in specialty coatings, adhesives, and high-temperature applications.[2][6][16]
Caption: Relationship between AdMA's properties and its applications.
Conclusion
1-Adamantyl methacrylate is a specialty monomer of significant scientific and industrial importance. The presence of the rigid, bulky adamantyl group imparts a unique and highly desirable set of properties to its polymers, including exceptional thermal stability, high glass transition temperature, and robust etch resistance. These attributes have made it an enabling material in advanced applications, most notably in the fabrication of microelectronics as a component of 193 nm photoresists. Furthermore, its utility in creating advanced drug delivery systems and high-performance coatings underscores its versatility. As the demand for materials with superior performance characteristics continues to grow, the role of 1-Adamantyl methacrylate in both academic research and industrial innovation is set to expand.
References
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Macromolecules. Synthesis and characterization of poly(1-adamantyl methacrylate): effects of the adamantyl group on radical polymerization kinetics and thermal properties of the polymer. ACS Publications. [Link]
-
LookChem. ADAMA Monomer CAS 16887-36-8 / 1-Adamantyl Methacrylate. [Link]
-
Fuchise, K., et al. (2010). Precise synthesis of poly(1-adamantyl methacrylate) by atom transfer radical polymerization. ResearchGate. [Link]
-
Polymer Source. Poly(1-adamantyl methacrylate) Sample # P10228-ADMMA. [Link]
-
ResearchGate. Anionic Polymerizations of 1‐Adamantyl Methacrylate and 3‐Methacryloyloxy‐1,1′‐biadamantane. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 1-Adamantyl Methacrylate in Specialty Chemical Manufacturing. [Link]
-
Polymer Source. Poly(1-adamantyl methacrylate) Sample # P9366-ADMMA. [Link]
-
Chlumsky. CHLUMICRYL® ADAMA Monomer / 1-Adamantyl Methacrylate CAS 16887-36-8. [Link]
-
MDPI. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups. [Link]
-
Thieme Connect. Selection of Conditions for the Synthesis of Methacrylate Monomers Based on Adamantane. [Link]
-
ResearchGate. (PDF) Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups. [Link]
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PubMed. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups. [Link]
-
Isono, T., et al. (2023). Installation of the adamantyl group in polystyrene-block-poly(methyl methacrylate) via Friedel–Crafts alkylation to modulate the microphase-separated morphology and dimensions. RSC Publishing. [Link]
-
ACS Publications. Poly(1-adamantyl acrylate): Living Anionic Polymerization, Block Copolymerization, and Thermal Properties. [Link]
-
ResearchGate. (PDF) Effect of adamantyl methacrylate on the thermal and mechanical properties of thermosensitive poly(N-isopropylacrylamide) hydrogels. [Link]
-
MDPI. Adamantane in Drug Delivery Systems and Surface Recognition. [Link]
-
ResearchGate. Poly(1-adamantyl acrylate): Living Anionic Polymerization, Block Copolymerization, and Thermal Properties. [Link]
-
ResearchGate. Photopolymerization of 1-Adamantyl Acrylate Pohotoinitiated by Free Radical Photoinitiators. [Link]
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